



Application Notes and Protocols for Testing SBC-110736 Efficacy in Animal Models

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| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | SBC-110736 | |
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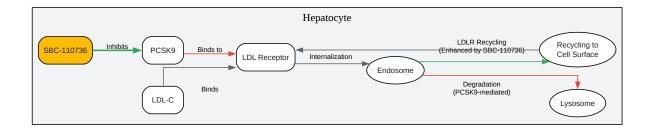
Introduction

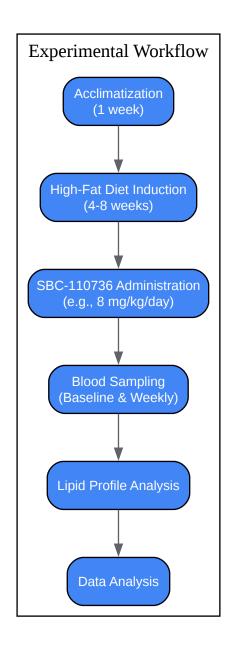
SBC-110736 is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4][5] PCSK9 is a key regulator of low-density lipoprotein receptor (LDLR) degradation, and its inhibition leads to increased LDLR recycling, enhanced clearance of LDL-cholesterol, and consequently, a reduction in plasma cholesterol levels.[1] Preclinical studies have demonstrated the efficacy of SBC-110736 in animal models of hypercholesterolemia and have also suggested its potential therapeutic role in mitigating UVB-induced skin damage.[1][2] These application notes provide an overview of the animal models and experimental protocols for evaluating the efficacy of SBC-110736.

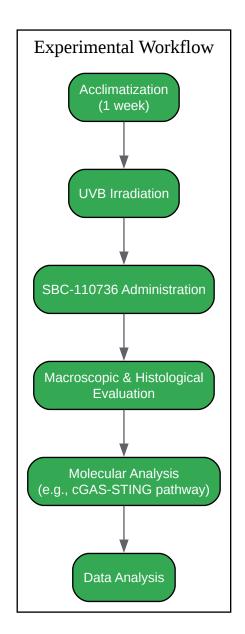
Mechanism of Action

SBC-110736 functions by selectively inhibiting the interaction between PCSK9 and LDLR on the surface of hepatocytes.[1] This preventative action against the binding of PCSK9 to LDLR curtails the degradation of the receptor, promoting its recycling to the cell surface.[1] The increased availability of LDLR enhances the clearance of LDL-cholesterol from the bloodstream, leading to significant reductions in plasma LDL and total cholesterol levels.[1] In the context of skin damage, SBC-110736 has been shown to reduce the release of double-stranded DNA (dsDNA) from keratinocytes exposed to UVB radiation and to inhibit the activation of the cGAS-STING pathway in macrophages.[4]









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